![molecular formula C20H11Cl3O4 B11097061 4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate)](/img/structure/B11097061.png)
4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate)
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Overview
Description
2-Chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate is an organic compound characterized by the presence of multiple chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate typically involves the esterification of 2-chloro-5-hydroxybenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2-chloro-5-hydroxybenzoic acid and 4-chlorobenzoic acid.
Oxidation and Reduction: Quinones and hydroquinones.
Scientific Research Applications
2-Chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-chlorobenzoyl)oxy)-2-(2-(3,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-chloro-3,5-dinitrobenzoic acid
Uniqueness
2-Chloro-5-(4-chlorobenzoyloxy)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of multiple chlorinated aromatic rings
Properties
Molecular Formula |
C20H11Cl3O4 |
---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
[4-chloro-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H11Cl3O4/c21-14-5-1-12(2-6-14)19(24)26-16-9-10-17(23)18(11-16)27-20(25)13-3-7-15(22)8-4-13/h1-11H |
InChI Key |
DRGVNRZTMIDXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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